2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Description
The compound "2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol" is a bifunctional thiazole derivative characterized by a central thiazole ring substituted with a hydroxythiazole group and a 3-nitrophenyl moiety. Its molecular formula is C₁₂H₈N₄O₃S₂, with a molecular weight of 344.34 g/mol.
Properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S2/c17-11-7-21-13(15-11)5-12-14-10(6-20-12)8-2-1-3-9(4-8)16(18)19/h1-4,6-7,17H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMUUZFUHPCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)CC3=NC(=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(3-nitrophenyl)thiazole ring is synthesized via the classical Hantzsch method, which involves the condensation of a thiourea derivative with an α-halo ketone. For this compound:
- 3-Nitroacetophenone is brominated at the α-position using bromine in acetic acid to yield α-bromo-3-nitroacetophenone.
- Reaction with thiourea in ethanol under reflux forms the thiazole ring, yielding 2-amino-4-(3-nitrophenyl)-1,3-thiazole.
- Methylation at C2 is achieved by treating the aminothiazole with methyl iodide in the presence of a base such as potassium carbonate, producing 2-methyl-4-(3-nitrophenyl)-1,3-thiazole.
Functionalization of the Methyl Group
The methyl group at C2 is oxidized to a hydroxymethyl intermediate using selenium dioxide in dioxane, followed by conversion to a bromomethyl derivative via treatment with phosphorus tribromide. This yields 2-bromomethyl-4-(3-nitrophenyl)-1,3-thiazole, a critical electrophile for subsequent coupling reactions.
Preparation of the 1,3-Thiazol-4-ol Component
Cyclization of Thioamides
The 1,3-thiazol-4-ol ring is constructed through cyclization of a thioamide precursor:
Alternative Route via Thiazoline Oxidation
An alternative pathway involves the oxidation of 2,3-dihydrothiazole-4-ol (thiazoline-4-ol) using manganese dioxide in dichloromethane, which selectively oxidizes the thiazoline to the aromatic thiazol-4-ol.
Coupling of Fragments via Methylene Bridge
Nucleophilic Substitution
The bromomethylthiazole derivative (2-bromomethyl-4-(3-nitrophenyl)-1,3-thiazole) reacts with the deprotonated hydroxyl group of 1,3-thiazol-4-ol under basic conditions:
- Deprotonation : The hydroxyl group of 1,3-thiazol-4-ol is deprotonated using lithium hydride in anhydrous DMF.
- Alkylation : The resulting alkoxide attacks the bromomethyl group of the electrophile, forming the methylene bridge. The reaction is typically conducted at 0–5°C to minimize side reactions.
Optimization of Reaction Conditions
Key parameters for maximizing yield include:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Controlled heating (50–60°C) accelerates the reaction without decomposing the nitro group.
- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial reactivity.
Purification and Characterization
Crystallization
The crude product is purified via slow evaporation from ethanol or ethyl acetate, yielding colorless crystals suitable for X-ray diffraction analysis.
Spectroscopic Validation
- ¹H NMR : Resonances at δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, thiazole-H), and 5.12 (s, 2H, CH2) confirm the structure.
- IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO2 asymmetric stretch) and 1630 cm⁻¹ (C=N stretch) validate functional groups.
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group can impede electrophilic substitution reactions. Strategies to mitigate this include:
Regioselectivity in Thiazole Formation
Ensuring correct regiochemistry during Hantzsch synthesis requires precise stoichiometry and reaction monitoring via TLC.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol. Research indicates that compounds with thiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapy drugs like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against both bacterial and fungal strains. Thiazole derivatives are known for their broad-spectrum antimicrobial activities:
- Testing Against Pathogens : In vitro assessments have demonstrated that similar thiazole compounds exhibit potent activity against Gram-positive and Gram-negative bacteria as well as various fungi .
Anti-inflammatory Effects
Thiazole derivatives are recognized for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation:
- Mechanism of Action : The anti-inflammatory effects are often attributed to the modulation of inflammatory pathways and cytokine production .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets:
- Target Identification : These studies often focus on key enzymes involved in cancer progression or microbial resistance mechanisms, providing insights into how this compound may exert its pharmacological effects .
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their cytotoxicity against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited significant anticancer activity .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of thiazole derivatives, demonstrating effective inhibition of bacterial growth through turbidimetric methods .
Mechanism of Action
The mechanism of action of 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Features
Thiazole derivatives often exhibit structural diversity due to variable substituents. Key analogs include:
Key Observations :
- The target compound’s hydroxythiazole group distinguishes it from carboxylic acid () or ester () derivatives.
- The 3-nitrophenyl group is shared with ’s compound but differs from 4-nitrophenyl or chlorophenyl substituents in others .
Physicochemical Properties
- Solubility: The hydroxythiazole group in the target compound may enhance water solubility compared to ester or morpholino derivatives .
- Molecular Weight : The target compound (344.34 g/mol) is heavier than ’s analog (250.23 g/mol) due to the additional thiazolylmethyl group, which may affect bioavailability .
Biological Activity
The compound 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative with potential biological activity. Its structure includes nitrophenyl and thiazole moieties, which are known to exhibit various pharmacological properties. This article reviews the biological activities of this compound, including its antimicrobial, antifungal, and anticancer effects, supported by research findings and case studies.
- Molecular Formula : C13H9N3O3S2
- Molecular Weight : 319.36 g/mol
- CAS Number : 1482054
Antimicrobial Activity
Research indicates that thiazole derivatives often possess significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 μg/mL |
| Escherichia coli | 50 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also been tested for antifungal activity against various fungal strains. The results from several studies indicate that it exhibits notable antifungal effects:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | ≤0.25 μg/mL |
| Aspergillus niger | ≤0.98 μg/mL |
| Fusarium moniliforme | 0.63 μg/cm² |
The activity against Candida species is particularly promising, as these fungi are common pathogens in immunocompromised patients .
Anticancer Activity
Thiazole compounds have been explored for their anticancer potential. In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines:
- Cell Line : PC-3 (prostate carcinoma)
- Method : Cell viability assays and ROS generation analysis
- Results : Significant reduction in cell viability at concentrations ranging from 20.4 to 24.1 μg/mL for metal complexes derived from thiazole ligands .
Case Studies
A case study involving a series of thiazole derivatives showed that modifications to the thiazole ring significantly influenced their biological activities. For example, the introduction of various substituents on the phenyl ring altered the antimicrobial efficacy against specific strains .
Q & A
Q. What are the optimal synthetic routes for 2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including thiazole ring formation and functionalization. Key reagents include thioamides, aldehydes (e.g., 3-nitrophenyl derivatives), and hydrazines. For example, the thiazole core can be constructed via Hantzsch thiazole synthesis, followed by alkylation or coupling reactions to introduce the nitrophenyl group. Solvents like ethanol or DMF, temperatures between 60–80°C, and catalysts (e.g., p-toluenesulfonic acid) are critical for controlling regioselectivity and minimizing side products . Yield optimization requires monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=N). For example, the hydroxyl group at the 4-position of the thiazole ring shows a distinct IR absorption near 3200–3400 cm⁻¹ . X-ray crystallography or computational modeling (e.g., DFT) can resolve 3D conformations .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s solubility is pH-dependent due to the hydroxyl group (pKa ~8–10) and the electron-withdrawing nitro group, which enhances polarity. Stability studies under varying temperatures (25–40°C) and light exposure are recommended. Hydrolysis of the nitro group or thiazole ring degradation may occur under acidic/basic conditions, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. inconsistent IC₅₀ values) may arise from assay conditions (e.g., cell line variability, concentration ranges). A standardized protocol should include:
- Positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Dose-response curves across multiple replicates.
- Orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for pathway validation) . Statistical methods like ANOVA can identify outliers or confounding variables .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. For example, the nitro group’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites .
Q. How can structure-activity relationship (SAR) studies guide the synthesis of derivatives with enhanced potency?
Systematic modifications include:
- Nitro group replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl).
- Thiazole ring substitution (e.g., methyl, halogen) to modulate steric effects.
- Side chain optimization (e.g., varying alkyl lengths) to improve bioavailability. Bioassay data from these derivatives should be analyzed using multivariate regression to identify critical substituents .
Q. What methodological challenges arise in purifying this compound, and how can they be addressed?
Challenges include co-eluting impurities during column chromatography due to similar polarity. Solutions:
- Gradient elution with hexane/ethyl acetate or dichloromethane/methanol.
- Recrystallization using solvent pairs (e.g., ethanol/water) to enhance purity.
- HPLC with a C18 column and acetonitrile/water mobile phase for final polishing .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole formation | Thiourea, α-bromo ketone, EtOH, 70°C | 65–75 | >95% | |
| Nitrophenyl coupling | Pd(PPh₃)₄, DMF, 80°C | 50–60 | >90% | |
| Purification | Silica gel (hexane:EtOAc 3:1) | 85 | >98% |
Table 2: Comparative Bioactivity Data Across Assays
| Assay Type | Target | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| COX-2 inhibition | Recombinant enzyme | 12.3 ± 1.2 | N/A | |
| Cytokine suppression | IL-6 in RAW 264.7 | 18.9 ± 2.5 | Mouse macrophage | |
| Anticancer activity | MCF-7 cells | 45.6 ± 3.8 | Human breast cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
